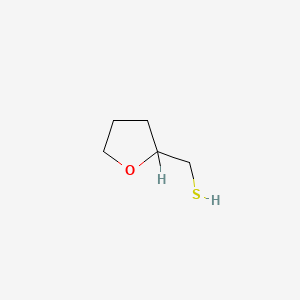

Tetrahydrofurfuryl mercaptan

Description

Contextualization within Thiol Chemistry and Organosulfur Compounds

Tetrahydrofurfuryl mercaptan belongs to the broad class of organic compounds known as thiols or mercaptans, which are sulfur analogues of alcohols. wikipedia.org The defining feature of a thiol is the sulfhydryl (-SH) functional group. wikipedia.org This group is responsible for the characteristic, often potent, odors associated with many thiols and their significant reactivity. wikipedia.org The chemistry of thiols is extensive, involving reactions such as oxidation to disulfides, nucleophilic addition, and metal ion complexation. wikipedia.orglibretexts.org

As an organosulfur compound, THFM is part of a diverse family of molecules containing carbon-sulfur bonds, which are fundamental in medicinal chemistry, materials science, and biology. researchgate.netjmchemsci.com The presence of the sulfur atom, with its available d-orbitals, influences the electronic structure and reactivity of the molecule in ways distinct from its oxygen counterparts. researchgate.net The tetrahydrofurfuryl moiety, a saturated five-membered heterocyclic ether, provides a flexible and polar backbone, influencing the compound's solubility and interaction with other molecules.

Scope and Significance of Academic Inquiry into this compound

Academic research into this compound and its close analogue, furfuryl mercaptan, is multifaceted. A primary area of investigation is its role in flavor and aroma chemistry. Furfuryl mercaptan, for example, is a key aroma compound in roasted coffee. wikipedia.orgnih.gov Studies explore the formation, degradation, and sensory impact of such compounds in food systems. nih.govnih.gov For instance, research has focused on enhancing the stability of furfuryl mercaptan by creating inclusion complexes with cyclodextrins. icm.edu.pl

In the realm of biochemistry and metabolism, THFM is studied as a metabolite of Thiamine (B1217682) Tetrahydrofurfuryl Disulfide (TTFD), a synthetic derivative of vitamin B1. nih.govresearchgate.net Enzymatic studies have investigated the metabolic pathways of the THFM moiety, including S-methylation and oxidation reactions catalyzed by microsomal enzymes in the liver. oup.comoup.com These studies are significant for understanding the biotransformation of foreign mercaptans. oup.com Research indicates that thiofurans like furfuryl mercaptan can be metabolized in rat liver to their corresponding methyl sulfide (B99878) and subsequent sulfoxide (B87167) derivatives. researchgate.net

Furthermore, organosulfur compounds, including thiols, are investigated for applications in materials science and corrosion inhibition. The ability of such compounds to interact with metal surfaces makes them candidates for protective coatings. sigmaaldrich.com

Methodological Approaches Employed in this compound Studies

The study of this compound and related compounds employs a range of modern analytical and synthetic techniques.

Synthesis and Characterization: The synthesis of related furfuryl mercaptans often involves the reaction of furfuryl alcohol with thiourea (B124793) in an acidic medium, followed by alkaline hydrolysis. echemcom.com Characterization of the synthesized compounds relies heavily on spectroscopic methods. Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and mass spectrometry (MS) are used to confirm the molecular structure. echemcom.comresearchgate.net

Analytical Detection and Quantification: For detection and quantification, especially in complex matrices like food or biological samples, chromatographic methods are standard. nih.gov Gas chromatography (GC), often coupled with a sulfur-selective detector like a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD), provides high sensitivity and selectivity for sulfur compounds. researchgate.netnih.gov GC coupled with mass spectrometry (GC-MS) is invaluable for positive identification. nih.gov High-performance liquid chromatography (HPLC), sometimes involving derivatization of the thiol group to enhance detection, is also utilized. nih.gov

Investigation of Chemical Properties and Reactions: To study the chemical behavior of THFM, researchers employ various experimental setups. For instance, its stability and degradation can be monitored over time under different conditions (e.g., temperature, pH, presence of oxidants) using the analytical techniques mentioned above. nih.gov The formation of inclusion complexes can be verified through methods like X-ray diffraction (XRD) and thermogravimetric analysis (TGA). icm.edu.pl

Data Tables

Table 1: Selected Physicochemical Properties of Furfuryl Mercaptan (Analogue to THFM)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₆OS | nih.gov |

| Molecular Weight | 114.17 g/mol | nih.gov |

| Boiling Point | 155 °C | sigmaaldrich.comsigmaaldrich.cn |

| Density | 1.132 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.531 | sigmaaldrich.comsigmaaldrich.com |

Table 2: Common Methodological Approaches in Thiol Research

| Method Type | Specific Technique | Purpose in THFM/Thiol Research |

|---|---|---|

| Chromatography | Gas Chromatography (GC-FPD, GC-SCD, GC-MS) | Separation, identification, and quantification of volatile thiols. researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Analysis of less volatile or derivatized thiols. nih.gov | |

| Spectroscopy | Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Elucidation of molecular structure. echemcom.com |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (e.g., -SH). icm.edu.pl | |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for identification. nih.gov | |

| Thermal Analysis | Thermogravimetric Analysis (TGA) | Studying thermal stability and decomposition, especially in complexes. icm.edu.pl |

| Diffraction | X-Ray Diffraction (XRD) | Characterizing the crystalline structure of solid derivatives or inclusion complexes. icm.edu.pl |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (THFM) |

| (Tetrahydrofuran-2-yl)methanethiol |

| Thiamine Tetrahydrofurfuryl Disulfide (TTFD) |

| Furfuryl mercaptan |

| Furfuryl alcohol |

| Thiourea |

| Cyclodextrin |

| Furfuryl methyl sulfide |

| Furfuryl methyl sulfoxide |

| 2-methyl-3-furanthiol (B142662) |

| 2-methyl-3-(methylthio)furan sulphide |

| 2-methyl-3-(methylthio)furan sulphoxide |

| Hydrogen sulfide |

| Carbon |

| Sulfur |

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c7-4-5-2-1-3-6-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEQZXCNBJSQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964924 | |

| Record name | (Oxolan-2-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5069-94-3 | |

| Record name | Tetrahydrofurfuryl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005069943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Oxolan-2-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxolan-2-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Catalytic Pathways for Tetrahydrofurfuryl Mercaptan and Analogs

Established and Emerging Synthetic Routes to Tetrahydrofurfuryl Mercaptan and Related Thiols

The synthesis of this compound (THFM) and its analogs often begins with precursors derived from biomass, such as furfural (B47365). google.com Furfural can be hydrogenated to produce tetrahydrofurfuryl alcohol (THFA), a key intermediate. researchgate.netgoogle.com The subsequent conversion of THFA to THFM can be achieved through various established and developing chemical pathways. A common industrial method involves the gas-phase reaction of an alcohol with hydrogen sulfide (B99878). google.com Another route involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of hydrochloric acid, followed by steam distillation. orgsyn.org

Achieving high levels of stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis, allowing for the precise construction of complex molecules with desired properties. numberanalytics.com

Stereoselective Synthesis: The synthesis of specific stereoisomers of substituted tetrahydrofurans is an area of active research. nih.gov For instance, palladium-catalyzed carboetherification reactions have been developed for the highly diastereoselective synthesis of polysubstituted tetrahydrofurans. nih.gov While not directly applied to THFM, these methods, which control the relative stereochemistry around the tetrahydrofuran (B95107) ring, suggest potential pathways for creating chiral derivatives of THFM. nih.gov Asymmetric synthesis, which aims to produce only one of two possible enantiomers, can be achieved through several techniques, including the use of a chiral pool, resolution of enantiomeric mixtures, chiral auxiliaries, or enantioselective catalysis. ethz.ch The synthesis of a pseudosaccharide core from furfuryl alcohol, for example, highlights the use of the Achmatowicz reaction to establish stereocenters. umaine.edu Such strategies could be adapted to control the stereochemistry of the tetrahydrofurfuryl backbone before the introduction of the mercaptan group.

Regioselective Synthesis: Regioselectivity refers to the control of the position at which a chemical bond is formed. numberanalytics.com In the context of THFM analogs, this could involve selectively introducing the thiol group at a specific position on the tetrahydrofuran ring or its side chain. Catalysis plays a vital role in directing these reactions. numberanalytics.com For example, the synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved with high regioselectivity using an iron(III) chloride catalyst for the 1,3-dipolar cycloaddition. mdpi.com Similarly, in the synthesis of pyrazole (B372694) derivatives, regioselectivity can be achieved through the cyclocondensation of monothio-1,3-diketones with arylhydrazines. researchgate.net These examples from other heterocyclic systems demonstrate that the choice of catalyst and reaction conditions are paramount in controlling the regiochemical outcome, a principle that is directly applicable to the synthesis of complex THFM analogs.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in This approach is increasingly important in industrial synthesis.

The synthesis of THFM can incorporate several green chemistry principles. The starting material, tetrahydrofurfuryl alcohol, can be derived from furfural, which is produced from biomass sources like corncobs or bagasse, making it a renewable feedstock. google.com This aligns with the principle of using renewable starting materials. kahedu.edu.in

Key aspects of green chemistry applicable to THFM synthesis include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are often preferred over stoichiometric ones for this reason. kahedu.edu.inacsgcipr.org

Use of Greener Solvents: Traditional organic solvents are often volatile and hazardous. Green alternatives include water, supercritical fluids like CO2, and ionic liquids. kahedu.edu.in The hydrogenation of furfural to THFA, for instance, can be performed in an aqueous phase. google.com

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts or highly efficient biocatalysts, is a cornerstone of green chemistry. kahedu.edu.inacsgcipr.org They allow reactions to proceed under milder conditions and reduce waste. acsgcipr.org

Energy Efficiency: Utilizing alternative energy sources like microwaves or ultrasound can reduce energy consumption compared to conventional heating. kahedu.edu.in

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. kahedu.edu.in The development of one-pot syntheses and continuous flow processes contributes to this goal. rsc.org

A sustainable method for the continuous flow synthesis of esters from furfuryl alcohol has been developed using an immobilized lipase (B570770), demonstrating the successful application of green chemistry principles like biocatalysis and continuous processing in the valorization of biomass-derived chemicals. rsc.org

Catalytic Systems in this compound Synthesis and Transformation

Catalysis is fundamental to the efficient and selective synthesis of THFM. Different catalytic systems, including heterogeneous, homogeneous, and biocatalytic approaches, offer distinct advantages.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction. acsgcipr.org This facilitates easy separation and recycling of the catalyst, which is advantageous for industrial processes. lidsen.commdpi.com

For the synthesis of mercaptans from alcohols like THFA, a common method is the reaction with hydrogen sulfide in the gas phase over a solid catalyst. google.com Catalysts for this transformation often consist of a catalytically active carrier with acidic or basic sites, an alkali metal component, and a transition metal. google.com For example, a K₂WO₄/Al₂O₃ catalyst has been studied for the synthesis of methyl mercaptan from methanol (B129727) and hydrogen sulfide. irost.ir The hydrogenation of furfural to THFA is also effectively carried out using heterogeneous catalysts, such as Raney nickel or supported nickel catalysts. google.comscirp.org A Ni/γ-Al₂O₃ catalyst, for instance, showed high conversion (99.8%) and selectivity (99.5%) for THFA production. researchgate.net

Reaction Kinetics: The study of reaction kinetics is crucial for understanding reaction mechanisms and optimizing process conditions. In the hydrogenation of furfural to THFA using a Raney nickel catalyst, the reaction was found to be first-order with respect to the furfural concentration. scirp.orgscirp.org The activation energy for the two main steps (hydrogenation of furfural to furfuryl alcohol and then to THFA) were determined to be 24.7 kJ/mol and 27.7 kJ/mol, respectively. scirp.orgscirp.org In the synthesis of methyl mercaptan, a kinetic model was developed based on experimental data, yielding activation energies of 53.11 kJ/mol for methyl mercaptan formation and 129.55 kJ/mol for the side-product dimethyl sulfide. irost.ir Such kinetic studies are essential for designing and scaling up reactors for the synthesis of THFM.

Homogeneous catalysts are in the same phase as the reactants, which often leads to higher activity and selectivity due to the absence of mass transfer limitations and the well-defined nature of the active sites. acsgcipr.orgrsc.org

The conversion of biomass and its derivatives into valuable chemicals is an area where homogeneous catalysis has shown significant promise. rsc.org Metal complex catalysts, in particular, have been developed for a wide range of transformations. mdpi.com For example, palladium-catalyzed cross-coupling reactions are used in the stereoselective synthesis of tetrahydrofurans, demonstrating precise control over bond formation. nih.gov While the direct homogeneous catalytic synthesis of THFM from THFA is not extensively documented in the provided results, the principles are transferable. A homogeneous catalyst system could offer high selectivity for the thiol functionalization of the alcohol, minimizing the formation of byproducts like sulfides. google.com

Recent advances in homogeneous catalysis include systems where the ligand actively participates in the reaction, known as metal-ligand cooperation. mdpi.com These catalysts, involving aromatization and dearomatization of the ligand, have been applied to challenging reactions like the hydrogenation of esters and amides, suggesting their potential for selective transformations of functionalized molecules like THFA. mdpi.com

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions. interesjournals.org It is a key technology in green chemistry, offering high specificity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. mdpi.commt.com

A powerful chemoenzymatic approach for synthesizing thiols involves a two-step process. imreblank.ch First, a stable thioacetate (B1230152) precursor is synthesized chemically. For THFM, this would involve reacting THFA or a derivative with thioacetic acid. imreblank.chnih.gov In the second step, the thioacetate is hydrolyzed by an esterase or lipase enzyme to release the target thiol. imreblank.ch This method avoids the direct handling of volatile and often odorous thiols until the final step.

Studies have shown that pig liver esterase (PLE) can effectively hydrolyze various thioacetates to produce thiols like 2-methyl-3-furanthiol (B142662) and 2-furfurylthiol with good yields. imreblank.ch For example, the hydrolysis of S-3-(2-methylfuryl) thioacetate showed a dependence on the amount of enzyme used, with higher quantities leading to faster conversion. imreblank.ch Similarly, α-terpineol thiols were produced in 88% yield from their thioacetates using non-immobilized PLE. nih.gov The use of immobilized enzymes is particularly attractive as it allows for continuous flow processes and easy catalyst reuse. interesjournals.orgmdpi.com Lipase from Thermomyces lanuginosus has been used in a continuous-flow microreactor for thioester synthesis, demonstrating the potential for efficient and scalable enzymatic processes. mdpi.com

Precursor Transformation and Functionalization Strategies

The synthesis of this compound (THFM) is achieved through strategic chemical transformations that leverage readily available furanic and tetrahydrofuranic starting materials. The primary routes involve either the saturation of a furan (B31954) ring already containing the desired thiol functionality or the introduction of the thiol group onto a pre-existing tetrahydrofuran scaffold. These methodologies are centered on catalytic hydrogenation, hydrogenolysis, and directed functionalization reactions.

Hydrogenation and Hydrogenolysis of Furanic and Tetrahydrofuranic Precursors

The conversion of furan-based compounds into their saturated tetrahydrofuran analogs is a cornerstone of biomass valorization. This approach can be applied to produce this compound by first synthesizing its unsaturated precursor, furfuryl mercaptan, and subsequently hydrogenating the furan ring.

The hydrogenation of furfural, a key platform chemical derived from biomass, serves as a well-studied model for this transformation. The reaction typically proceeds in a stepwise manner, first hydrogenating the aldehyde group to form furfuryl alcohol, followed by the saturation of the furan ring to yield tetrahydrofurfuryl alcohol (THFA). researchgate.net This second step, the hydrogenation of the furan ring in furfuryl alcohol to THFA, is directly analogous to the required transformation of furfuryl mercaptan to THFM. furan.com

Catalytic systems for the hydrogenation of the furan ring are diverse, employing both noble and non-noble metals. For instance, a bimetallic Pd/NiO catalyst has demonstrated high selectivity for THFA (72%) from furfural, indicating effective ring saturation. lincoln.ac.uk In this system, it is hypothesized that palladium dissociates hydrogen while the NiO surface adsorbs the furanic molecule. lincoln.ac.uk Other non-noble metal catalysts, such as Cu-Ni alloys, have also been used for the production of THFA. researchgate.net The choice of catalyst and reaction conditions, including temperature and hydrogen pressure, is crucial for achieving high selectivity towards the ring-hydrogenated product over other potential side-reactions like hydrogenolysis or polymerization. taylorandfrancis.com

Detailed research has explored various catalytic systems for the conversion of furfural, which provides insight into the conditions necessary for furan ring saturation.

Table 1: Selected Catalytic Systems for Hydrogenation of Furanic Precursors

| Catalyst | Precursor | Major Product | Temp. (°C) | H₂ Pressure (bar) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Pd/NiO | Furfural | Tetrahydrofurfuryl alcohol | 50 | 5 | 72 | lincoln.ac.uk |

| Cu-Ni/Al₂O₃ | Furfural | 2-Methylfuran / 2-Methyltetrahydrofuran | 230 | N/A (Transfer Hydrogenation) | 18 (for MTHF) | taylorandfrancis.com |

| Cu-ZnO/Al₂O₃ | Tetrahydrofurfuryl alcohol | Tetrahydropyran (via hydrogenolysis/rearrangement) | 270 | 10 | 89.4 | mdpi.comresearchgate.net |

Beyond simple hydrogenation, the hydrogenolysis of the tetrahydrofuran ring itself represents another significant transformation pathway. In this reaction, a C-O bond within the ring is cleaved with hydrogen. A notable example is the direct, chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol (B104693). rsc.org This reaction is effectively catalyzed by rhodium supported on silica (B1680970) and modified with rhenium oxide (ReOₓ), showcasing a method to open the tetrahydrofuran ring to produce a linear diol. rsc.org Similarly, Pt/WOₓ/γ-Al₂O₃ catalysts, modified with magnesia-alumina spinel, have been developed for the same transformation, achieving high selectivity for 1,5-pentanediol. mdpi.com These hydrogenolysis reactions highlight advanced catalytic strategies for modifying the core tetrahydrofuran structure.

Directed Functionalization of Tetrahydrofuran Scaffolds

An alternative and highly practical approach to synthesizing this compound involves the direct functionalization of the readily available tetrahydrofurfuryl alcohol (THFA). This strategy circumvents the need to handle the potentially unstable furfuryl mercaptan precursor and leverages standard organic transformations to convert the hydroxyl group of THFA into a thiol group.

One of the most established methods for converting an alcohol to a mercaptan proceeds via a thiourea intermediate. This procedure, which has been successfully applied to the synthesis of furfuryl mercaptan from furfuryl alcohol, can be directly adapted for THFA. rsc.orgorgsyn.org The process involves two main steps:

Formation of an Isothiouronium Salt : Tetrahydrofurfuryl alcohol is reacted with thiourea in the presence of a strong acid, such as concentrated hydrochloric acid. This reaction forms the S-2-tetrahydrofurfurylisothiouronium salt intermediate. orgsyn.org

Hydrolysis to the Mercaptan : The intermediate salt is subsequently hydrolyzed under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521). The hydrolysis cleaves the C-S bond of the intermediate, releasing the desired this compound. orgsyn.org

A second major pathway for functionalization involves converting the alcohol into a better leaving group, such as a halide, followed by nucleophilic substitution with a sulfur source. Tetrahydrofurfuryl chloride can be prepared from tetrahydrofurfuryl alcohol and subsequently reacted with a hydrosulfide (B80085) salt. Sodium hydrosulfide (NaSH) is a common reagent for this purpose. sigmaaldrich.comnih.gov The reaction involves the displacement of the chloride by the hydrosulfide ion (SH⁻) to form the C-S bond, yielding this compound and sodium chloride. The sodium hydrosulfide reagent itself can be synthesized by reacting sodium hydroxide with hydrogen sulfide. nih.govresearchgate.netgoogle.com

Table 2: Directed Functionalization Strategies for Tetrahydrofurfuryl Alcohol

| Strategy | Intermediate | Key Reagents | Product |

|---|---|---|---|

| Thiourea Method | S-2-Tetrahydrofurfurylisothiouronium salt | 1. Thiourea, HCl2. NaOH, H₂O | This compound |

These directed functionalization methods offer reliable and scalable routes to this compound from an abundant, biomass-derived precursor, relying on fundamental and well-documented organic reactions.

Elucidation of Reaction Mechanisms and Chemical Reactivity of Tetrahydrofurfuryl Mercaptan

Fundamental Reaction Pathways of Tetrahydrofurfuryl Mercaptan

Thiols, also known as mercaptans, are susceptible to oxidation, which can lead to the formation of disulfides. nih.govfiveable.me This reaction is a key aspect of the chemistry of this compound (THFM). In the presence of oxidizing agents, THFM can be converted to its corresponding disulfide, bis(tetrahydrofurfuryl) disulfide. nih.gov The oxidation process involves the removal of a hydrogen atom from the thiol group (-SH), leading to the formation of a thiyl radical (RS•). Two of these radicals can then combine to form a disulfide bond (RS-SR). researchgate.netwikipedia.org

The kinetics of this oxidation can be influenced by several factors, including the presence of catalysts, temperature, and the specific oxidizing agent used. newhorizonsmessage.comnih.gov For instance, the oxidation of mercaptans can be accelerated by catalysts such as hydroquinone (B1673460) and water-soluble iron salts. google.com The reaction rate of mercaptan oxidation has been observed to increase with rising temperatures. nih.gov In industrial applications, such as the "sweetening" of petroleum distillates, the MEROX process utilizes catalytic oxidation to convert mercaptans into less odorous disulfides. nih.gov The oxidation of thiols to disulfides can be achieved using mild oxidizing agents like iodine or bromine. wikipedia.org More potent oxidizing agents, such as hydrogen peroxide or sodium hypochlorite, can further oxidize thiols to sulfonic acids. wikipedia.org

The table below presents kinetic parameters for the cleavage of a disulfide bond, which is the reverse of the formation reaction, by different nucleophiles. While not specific to bis(tetrahydrofurfuryl) disulfide, it provides insight into the general reactivity of disulfide bonds.

Table 1: Kinetic Parameters for the SN2 Reactions of Disulfide Bond Cleavage

| Nucleophile | Molecular Structure | A (M⁻¹sec⁻¹) | Eₐ (kJ/mol) |

|---|---|---|---|

| TCEP | Tris(2-carboxyethyl)phosphine | 10⁸.⁰¹±⁰.⁷⁶ | 35 ± 4 |

| DTT | Dithiothreitol | 10⁹.¹⁴±⁰.⁹⁰ | 39 ± 5 |

| Hydrosulfide (B80085) anion | HS⁻ | 10⁶.⁰¹±¹.⁰⁵ | 32 ± 6 |

Data sourced from single-molecule kinetic measurements of disulfide bond cleavage. nih.gov

The thiol group (-SH) in this compound is a versatile functional group that exhibits both nucleophilic and electrophilic characteristics. ebsco.commsu.edu The sulfur atom in the thiol group is nucleophilic, meaning it can donate its electron pair to an electrophile. msu.edu This nucleophilicity allows THFM to participate in a variety of substitution and addition reactions. For example, thiols can react with alkyl halides in a nucleophilic substitution reaction to form thioethers. ebsco.com The nucleophilicity of the thiol can be enhanced by converting it to its conjugate base, a thiolate anion (RS⁻), by treatment with a base. msu.edu

Conversely, the thiol group can also exhibit electrophilic character under certain conditions. For instance, in reactions with strong nucleophiles, the hydrogen atom of the thiol group can act as an electrophile. However, the more prominent electrophilic reactivity is observed in derivatives of thiols.

The reactivity of the thiol group is central to many of its applications. For example, the thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond, a process that can be initiated by radicals or catalyzed by a base. google.com This reaction is utilized in the synthesis of polymers and other organic molecules. The electrophilic nature of the carbon atom in an isothiocyanate group makes it susceptible to nucleophilic attack by thiols. nih.gov

This compound can undergo transformations mediated by free radicals. Thiyl radicals (RS•), which are free radicals derived from thiols, are key intermediates in these reactions. wikipedia.org These radicals can be generated through various means, including the abstraction of a hydrogen atom from the thiol group or the homolysis of disulfide bonds. wikipedia.org

Once formed, thiyl radicals can participate in a variety of reactions. As mentioned previously, the dimerization of two thiyl radicals leads to the formation of a disulfide. researchgate.net Thiyl radicals can also add to unsaturated bonds, such as those in alkenes, initiating radical chain reactions. google.comlibretexts.org This is the basis of the thiol-ene reaction, which can be initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). google.comgoogle.comlibretexts.org

Thiols can also act as radical scavengers, a property that is relevant in the context of oxidative stress in biological systems and in stabilizing other chemical species. nih.govjhuapl.edu They can donate a hydrogen atom to another radical, thereby terminating a radical chain reaction. The table below illustrates the radical scavenging activity of curcumin (B1669340) and its metabolite, tetrahydrocurcumin (B193312), in the presence of a thiol.

Table 2: Stoichiometric Number (n) of Radicals Trapped by Curcumin (CUR) and Tetrahydrocurcumin (THC)

| Antioxidant | Radical Source | n (trapped radicals per molecule) |

|---|---|---|

| CUR | Peroxy radical (PhCOO•) | 3.4 |

| THC | Peroxy radical (PhCOO•) | 3.3 |

| CUR | Alkyl radical (R•) | 3.1 |

| THC | Alkyl radical (R•) | 2.5 |

Data from a study on the radical-scavenging activity of curcumin and tetrahydrocurcumin with a thiol. nih.gov

Degradation Mechanisms and Stability Studies

This compound can be susceptible to photochemical degradation, where exposure to light, particularly UV radiation, can induce chemical changes. The photolysis of thiols can lead to the formation of thiyl radicals, which can then initiate further reactions, such as disulfide formation. researchgate.net The kinetics of photochemical degradation can be influenced by the presence of other substances. For example, the rate of photolysis of tetracycline (B611298) was found to be maximal in a medium containing mercaptoethanol. nih.gov

The presence of photosensitizing compounds can also affect the degradation pathways. mdpi.com In some cases, the initiation of polymerization reactions can occur through the photolysis of a telogen (a chain transfer agent), which could be a thiol. mdpi.com The thiol-ene reaction, for instance, can be initiated by UV excitation of a photoinitiator or the thiol itself. google.com

The thermal stability of this compound is an important consideration, particularly in applications involving elevated temperatures. Generally, thiols are known to be unstable compounds that can undergo thermal degradation. nih.gov Heating can increase the rate of oxidation of mercaptans. nih.gov In the presence of mineral acids, furfuryl mercaptan, a related compound, tends to polymerize when heated. icm.edu.pl

Upon heating to decomposition, mercaptans can emit toxic fumes. guidechem.com The decomposition products of this compound can include carbon monoxide and carbon dioxide. tcichemicals.com The thermal stability of THFM can be improved by forming inclusion complexes, for example, with β-cyclodextrin. icm.edu.plicm.edu.pl Thermogravimetric analysis has shown that the formation of such a complex enhances the thermal stability of furfuryl mercaptan. icm.edu.plicm.edu.pl

Table 3: Compound Names

| Compound Name |

|---|

| This compound (THFM) |

| bis(tetrahydrofurfuryl) disulfide |

| Hydroquinone |

| Tris(2-carboxyethyl)phosphine (TCEP) |

| Dithiothreitol (DTT) |

| Hydrosulfide anion |

| Thioethers |

| Isothiocyanate |

| Azobisisobutyronitrile (AIBN) |

| Curcumin (CUR) |

| Tetrahydrocurcumin (THC) |

| Tetracycline |

| Mercaptoethanol |

| Furfuryl mercaptan |

| β-cyclodextrin |

| Carbon monoxide |

| Carbon dioxide |

| Sulfonic acids |

| Iodine |

| Bromine |

| Hydrogen peroxide |

| Sodium hypochlorite |

| Iron salts |

| Alkenes |

| Alkyl halides |

| Thiolate anion |

Structure-Reactivity Relationships and Mechanistic Hypotheses

The chemical reactivity of this compound is dictated by the interplay between its saturated cyclic ether ring (tetrahydrofuran) and the primary thiol group attached via a methylene (B1212753) bridge. wikipedia.org

The thiol (-SH) group is the most significant contributor to the molecule's reactivity. Thiols are known to be more acidic than their alcohol counterparts, readily forming thiolate anions (RS⁻) in the presence of a base. wikipedia.org This thiolate is a potent nucleophile and a soft base, favoring Sₙ2 reactions over elimination, even with secondary alkyl halides. chemistrysteps.com The most common reaction pathway for thiols is oxidation. In the presence of mild oxidizing agents, two molecules of a thiol can couple to form a disulfide (R-S-S-R). libretexts.orgnih.gov This redox process is a key feature of thiol chemistry. libretexts.org

The tetrahydrofuran (B95107) ring is a saturated cyclic ether. Ethers are generally characterized by their low reactivity and are stable to most bases, nucleophiles, and mild oxidizing or reducing agents. nih.gov However, the ether linkage can be cleaved under strongly acidic conditions. The mechanism involves the protonation of the ether oxygen to form a good leaving group (an alcohol), followed by a nucleophilic attack (Sₙ2 or Sₙ1) by a counter-ion, which results in ring-opening. The hydrogenolysis of tetrahydrofurfuryl alcohol to produce 1,5-pentanediol (B104693), for instance, proceeds via the cleavage of the C-O bond within the furan (B31954) ring. mdpi.com

Mechanistic Hypotheses:

Acid-Catalyzed Hydrolysis (Ring-Opening): In a strong aqueous acid (H₃O⁺), the ether oxygen of the tetrahydrofuran ring can be protonated. A water molecule can then act as a nucleophile, attacking one of the alpha-carbons (C2 or C5) of the ring. This would lead to the cleavage of a C-O bond and the formation of a linear diol-thiol product. This reaction is generally slow for saturated ethers and requires harsh conditions.

Oxidation to Disulfide: This is a highly probable reaction pathway. In the presence of an oxidizing agent (e.g., O₂, hydrogen peroxide, or halogens), the thiol can be oxidized. The mechanism often involves the formation of a sulfenic acid (RSOH) intermediate, which can then react with another thiol molecule to form the disulfide and water. rsc.org Alternatively, a radical mechanism can occur where the thiyl radical (RS•) is formed, which then dimerizes.

Nucleophilic Substitution: In the presence of a base, the thiol group is deprotonated to form the tetrahydrofurfuryl thiolate anion. This potent nucleophile can readily participate in Sₙ2 reactions with electrophiles like alkyl halides to form sulfides (thioethers).

Advanced Spectroscopic Characterization and Structural Analysis of Tetrahydrofurfuryl Mercaptan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Derivatives and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including the derivatives and reaction intermediates of tetrahydrofurfuryl mercaptan. scielo.org.mx Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the analysis of this compound derivatives, ¹H NMR spectra reveal the number of different types of protons, their relative numbers, and their proximity to other protons through spin-spin coupling. For instance, the formation of a disulfide from the mercaptan would lead to a noticeable change in the chemical shift of the methylene (B1212753) protons adjacent to the sulfur atom. Similarly, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the functional groups, making it straightforward to track chemical transformations, such as the oxidation of the thiol or reactions involving the tetrahydrofuran (B95107) ring. mdpi.com

For more complex structures or for differentiating between isomers, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to trace the proton connectivity through the carbon skeleton. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. These techniques are crucial for piecing together the structure of novel intermediates formed during synthesis or metabolic studies. mdpi.comnih.gov For example, in studying N-carbomethoxyindole derivatives, which serve as synthetic intermediates, dynamic effects in ¹H and ¹³C NMR spectra can reveal hindered rotation and conformational equilibria. scielo.org.mx

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound This table is illustrative and based on typical chemical shift values for analogous functional groups.

| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (SH) | 1.3 - 1.6, t | - |

| 2 (CH₂) | 2.5 - 2.7, q | 28 - 32 |

| 3 (CH) | 3.9 - 4.1, m | 78 - 82 |

| 4 (CH₂) | 3.6 - 3.8, m | 68 - 72 |

| 5, 6 (CH₂, CH₂) | 1.5 - 2.0, m | 25 - 30 |

Mass Spectrometry (MS) for Reaction Product Identification and Pathway Mapping

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, and to deduce its structure by analyzing its fragmentation patterns. cognitoedu.org For this compound, MS is essential for identifying products and intermediates that arise from its various chemical reactions, thereby helping to map reaction pathways. rsc.org

In a typical electron impact (EI) mass spectrum, a molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. cognitoedu.org The stability of this molecular ion determines its abundance in the spectrum. The molecular ion can then undergo fragmentation, breaking down into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular "fingerprint." thermofisher.com

For derivatives of this compound, such as its S-methylated or oxidized disulfide form, the molecular ion peak will confirm the addition of the new functional group. The fragmentation pattern provides further structural proof. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

Loss of the thiol group: Cleavage of the bond between the exocyclic methylene group and the ring.

Ring fragmentation: Cleavage of the tetrahydrofuran ring, often initiated by the ether oxygen, a common pathway for ethers. libretexts.org

By coupling Gas Chromatography with Mass Spectrometry (GC-MS), complex reaction mixtures can be separated, and each component can be identified, making it an invaluable tool for monitoring reaction progress and identifying byproducts. rsc.orgnih.gov This approach has been used to study the metabolism of related thiofurans, identifying S-oxidized derivatives as metabolites. researchgate.net

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Structure | Description | Predicted m/z |

|---|---|---|

| [C₅H₁₀OS]⁺• | Molecular Ion | 118 |

| [C₅H₉S]⁺ | Loss of OH radical from ring | 101 |

| [C₄H₇O]⁺ | Loss of CH₂SH radical (alpha-cleavage) | 71 |

| [CH₂SH]⁺ | Thiohydroxymethyl cation | 47 |

| [C₄H₇]⁺ | Loss of the ether functionality and thiol group | 55 |

Vibrational Spectroscopy (Infrared, Raman) for Molecular Interactions and Conformations

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are highly sensitive to molecular structure, functional groups, and intermolecular interactions like hydrogen bonding, making them ideal for characterizing this compound and its derivatives. psu.edu While both techniques measure molecular vibrations, they are based on different physical principles—IR measures the absorption of light, while Raman measures scattered light—and thus provide complementary information. triprinceton.org

The IR and Raman spectra of this compound are expected to show several characteristic bands:

S-H Stretch: A weak to medium intensity band in the IR spectrum around 2550-2600 cm⁻¹. The corresponding S-H stretching vibration in mercaptans is a well-established diagnostic peak. aps.org

C-S Stretch: A weak band in the 600-700 cm⁻¹ region.

C-O-C Stretch: A strong, characteristic band in the IR spectrum, typically around 1050-1150 cm⁻¹, associated with the ether linkage in the tetrahydrofuran ring.

C-H Stretches: Strong bands in the 2850-3000 cm⁻¹ region from the aliphatic CH₂ and CH groups.

A study on the closely related molecule, tetrahydrofurfuryl alcohol (THFA), using IR depletion spectroscopy revealed features of intramolecular hydrogen bonding. nih.gov By analogy, similar studies on this compound could elucidate the preferred conformations and the potential for weak intramolecular S-H···O hydrogen bonds. Raman spectroscopy is particularly useful for studying the S-H and potential S-S (disulfide) stretching vibrations, which often give strong Raman signals but weak IR absorption. nih.gov The combination of IR and Raman can therefore provide a comprehensive picture of the molecule's conformational state and its interactions in different environments. vliz.be

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |

| S-H Stretch | IR, Raman | 2550 - 2600 | Weak-Medium (IR), Strong (Raman) |

| C-O-C Stretch (ether) | IR | 1050 - 1150 | Strong |

| C-S Stretch | Raman, IR | 600 - 700 | Strong (Raman), Weak (IR) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. wikipedia.orgscielo.org This makes it the premier method for studying radical intermediates that may be formed from this compound during chemical reactions like oxidation, photolysis, or radiolysis. bruker.com

The most common radical derived from a thiol is the thiyl radical (RS•), formed by the homolytic cleavage of the S-H bond. EPR spectroscopy can directly detect the tetrahydrofurfurylthiyl radical, providing information about its electronic structure and environment. The EPR spectrum of a thiyl radical is typically characterized by an anisotropic g-tensor due to the significant spin-orbit coupling of the sulfur atom. researchgate.netbibbase.org The principal values of the g-tensor are diagnostic for sulfur-centered radicals and can distinguish them from carbon- or oxygen-centered radicals that might also be present in a reaction system. researchgate.net

In cases where radical intermediates are too short-lived or at too low a concentration to be detected directly, a technique called spin trapping can be used. nih.gov A "spin trap" molecule reacts with the transient radical to form a much more stable paramagnetic "spin adduct," which accumulates to a concentration detectable by EPR. nih.govchemrxiv.org The parameters of the spin adduct's EPR spectrum can then be used to identify the original, transient radical. This methodology is invaluable for mapping out complex radical reaction mechanisms involving this compound. ucl.ac.uk

Table 4: Typical EPR Spectroscopic Parameters for Thiyl Radicals

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| g-tensor | Reflects the interaction of the unpaired electron's spin with the magnetic field. It is anisotropic for thiyl radicals. | g_iso ≈ 2.025; Principal values g_x ≈ 2.06, g_y ≈ 2.02, g_z ≈ 2.00 | researchgate.net |

| Hyperfine Coupling | Interaction of the electron spin with nearby magnetic nuclei (e.g., ¹H, ¹³C). | Often poorly resolved for thiyl radicals due to line broadening, but can provide structural information. | bibbase.org |

X-ray Diffraction Studies of Crystalline Forms and Solid-State Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is a liquid at room temperature, this technique is invaluable for analyzing its solid-state derivatives (e.g., metal complexes, esters, or amides) or the parent compound if crystallized at low temperatures. mdpi.com

Single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsional angles, offering an exact picture of the molecule's conformation in the solid state. nih.gov This information can confirm the connectivity established by NMR and reveal subtle stereochemical details. Furthermore, it elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., S-H···O or S-H···S) or van der Waals forces that govern the supramolecular architecture. mdpi.com

In cases where suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) can be used. PXRD is particularly useful for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties. rsc.org For complex organic derivatives, combining PXRD data with solid-state NMR and computational modeling can enable structure solution even without a single crystal. rsc.org The structural information obtained from X-ray diffraction is fundamental for understanding structure-property relationships and for rational drug design if the derivatives have pharmaceutical applications.

Table 5: Representative Data Obtained from a Single-Crystal X-ray Diffraction Study This table is a hypothetical example of the type of data generated for a crystalline derivative.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell box. | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 95.2° |

| Bond Length (C-S) | The distance between the carbon and sulfur atoms. | 1.82 Å |

| Bond Angle (C-S-H) | The angle formed by the C, S, and H atoms. | 96.5° |

| Torsion Angle (O-C-C-S) | The dihedral angle describing the conformation around the C-C bond. | 65° (gauche) |

Biochemical Transformations and Enzymatic Interactions of Tetrahydrofurfuryl Mercaptan

Microsomal Metabolism of Tetrahydrofurfuryl Mercaptan Moiety (e.g., from Thiamine (B1217682) Tetrahydrofurfuryl Disulfide)

The metabolic fate of the this compound moiety, often generated from the reduction of thiamine tetrahydrofurfuryl disulfide, is primarily orchestrated by enzyme systems located in the microsomes of tissues such as the liver. oup.comaimspress.com This metabolism follows a specific pathway designed for foreign mercaptans, which involves an initial S-methylation followed by subsequent oxidation reactions. oup.comoup.com

The first step in the microsomal metabolism of this compound is its methylation, a reaction catalyzed by a microsomal S-transmethylase. oup.com This enzymatic process involves the transfer of a methyl group from the donor molecule, S-adenosylmethionine (SAM), to the sulfur atom of THFM, resulting in the formation of its corresponding methyl sulfide (B99878), methyl tetrahydrofurfuryl sulfide (MTFS). oup.comresearchgate.net

Research has demonstrated that this S-transmethylase activity is most prominent in the liver, with lower levels of activity also detected in the kidney and small intestine. oup.com Within the liver, the enzyme is exclusively localized to the microsomal fraction. oup.com The reaction is dependent on the presence of SAM as the methyl donor. oup.com The kinetics of this enzymatic methylation have been characterized, with apparent Michaelis constants (Km) determined for both this compound and S-adenosylmethionine. oup.com

The activity of this microsomal S-transmethylase is influenced by various chemical agents. It is strongly inhibited by sulfhydryl-reactive compounds such as p-chloromercuribenzoate, p-chloromercuribenzenesulfonate, and mercuric chloride (HgCl2). oup.com Conversely, its activity is enhanced by the presence of reducing agents like glutathione (B108866) (GSH), cysteine, or ascorbate. oup.com

| Substrate | Apparent Michaelis Constant (Km) |

|---|---|

| This compound | 2.5 x 10-4 M |

| S-Adenosylmethionine (SAM) | 1.0 x 10-4 M |

Following S-methylation, the metabolic pathway continues with the oxidation of the newly formed methyl tetrahydrofurfuryl sulfide (MTFS). oup.com This second phase of metabolism involves two key enzymes: sulfide oxygenase and sulfoxide (B87167) oxygenase, both of which are also located in liver microsomes. oup.com These enzymes are classified as typical mono-oxygenases, requiring both NADPH and molecular oxygen (O2) for their activity. oup.com

The sulfide oxygenase catalyzes the first oxidation step, converting MTFS into methyl tetrahydrofurfuryl sulfoxide (MTFSO). oup.com Subsequently, the sulfoxide oxygenase acts on MTFSO, oxidizing it further to its corresponding sulfone metabolite. oup.com Isotopic labeling studies have confirmed that one atom of molecular oxygen is incorporated into the product during each of these reactions, which is characteristic of mono-oxygenase activity. oup.com

The kinetics for both oxygenase enzymes have been established. The enzymes exhibit different affinities for their respective substrates and for the cofactor NADPH. oup.com Similar to S-transmethylase, both oxygenase activities are strongly inhibited by agents like p-chloromercuribenzoate and HgCl2, as well as by menadione. oup.com Interestingly, polyanions such as inorganic phosphate, pyrophosphate, and ATP have been shown to stimulate the activity of both enzymes, with a particularly pronounced effect on sulfoxide oxygenase. oup.com

| Enzyme | Substrate | Apparent Michaelis Constant (Km) |

|---|---|---|

| Sulfide Oxygenase | Methyl Tetrahydrofurfuryl Sulfide (MTFS) | 6.7 x 10-4 M |

| NADPH | 9.1 x 10-5 M | |

| Sulfoxide Oxygenase | Methyl Tetrahydrofurfuryl Sulfoxide (MTFSO) | 5.6 x 10-3 M |

| NADPH | 5.0 x 10-5 M |

Role in Microbial Metabolism and Biotransformation Processes

While specific studies on the microbial metabolism of this compound are limited, the biotransformation of related organosulfur compounds by various microorganisms is well-documented. scielo.br Microbes possess diverse enzymatic machinery capable of metabolizing xenobiotics, including sulfur-containing molecules. bohrium.com The primary microbial transformation for sulfide compounds is oxidation, converting sulfides into sulfoxides and, in some cases, further to sulfones. scielo.br

Microorganisms such as Corynebacterium equi and various species of Pseudomonas and fungi like Mortierella isabellina have been shown to effectively catalyze the oxidation of alkyl aryl sulfides and other thioethers. scielo.br These biotransformations are often stereoselective, yielding optically active sulfoxides. scielo.br It is plausible that THFM and its methylated derivative, MTFS, could serve as substrates for similar microbial oxygenases. Such processes are relevant in environmental contexts and have potential applications in biocatalysis for the production of fine chemicals. nih.gov The microbial metabolic pathways could mirror the mammalian microsomal oxidation, involving mono-oxygenases to produce the corresponding sulfoxide and sulfone derivatives.

Enzymatic Catalysis in Thiol Interconversions within Biological Systems

This compound, as a thiol, can participate in a wide range of thiol-disulfide exchange reactions, which are fundamental to cellular redox homeostasis and signaling. nih.gov These interconversions are often catalyzed by dedicated enzyme systems, primarily the thioredoxin (Trx) and glutathione (GSH) systems. nih.gov

The formation of THFM itself often results from the reductive cleavage of a disulfide bond in a precursor molecule like thiamine tetrahydrofurfuryl disulfide (TTFD). aimspress.com This reduction can be facilitated by endogenous thiols such as glutathione (GSH) in a non-enzymatic reaction or catalyzed by oxidoreductases.

Interactions with Biological Macromolecules (e.g., protein disulfide formation, non-clinical)

The thiol group of this compound is chemically reactive and can interact with biological macromolecules, most notably proteins. oup.com The primary mechanism for such interaction is through thiol-disulfide exchange with cysteine residues. frontiersin.org Cysteine is a key amino acid in protein structure and function, and its thiol side chain can exist in a reduced state (sulfhydryl group) or an oxidized state, forming a disulfide bond with another cysteine residue. frontiersin.orgnih.gov

THFM can react with a disulfide bond in a protein, leading to the cleavage of that bond and the formation of a mixed disulfide between the protein and the THFM molecule (Protein-S-S-Tetrahydrofurfuryl). This reaction would release a newly reduced cysteine residue on the protein. mdpi.com

Conversely, the thiolate anion of THFM could perform a nucleophilic attack on an activated cysteine residue within a protein, such as a sulfenic acid (Protein-SOH), which is an intermediate in oxidative protein folding and redox signaling. nih.gov This could also result in the formation of a mixed disulfide. These interactions are non-clinical in nature but are fundamental to the biochemical behavior of xenobiotic thiols.

Enzymes such as protein disulfide isomerase (PDI), found in the endoplasmic reticulum, catalyze the formation and rearrangement of disulfide bonds during protein folding. nih.govmdpi.com While PDI's primary substrates are nascent polypeptide chains, the introduction of an exogenous thiol like THFM could potentially interfere with or participate in the complex thiol-disulfide exchange reactions managed by PDI and other cellular oxidoreductases. nih.gov

Computational Chemistry and Theoretical Modeling of Tetrahydrofurfuryl Mercaptan

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecular system. These first-principles, or ab initio, methods are crucial for predicting molecular properties and reactivity without prior experimental data. rub.de

Density Functional Theory (DFT) for Reaction Pathway Energetics and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is particularly valuable for calculating the energetics of reaction pathways and identifying the structures of transition states. DFT calculations can map out the potential energy surface of a reaction, allowing for the determination of activation barriers and reaction thermodynamics. researchgate.net

For a molecule like tetrahydrofurfuryl mercaptan, DFT can be applied to study various reactions, such as oxidation at the sulfur atom, ring-opening reactions, or C-S bond cleavage. For instance, in studies of similar molecules like allyl mercaptan, DFT has been used to determine thermodynamic descriptors and chemical activity, providing insights into radical scavenging mechanisms. mdpi.com DFT calculations on the reaction of furfuryl alcohol on a Pd(111) surface have revealed that the furan (B31954) ring's substituents strongly influence its reaction pathways. acs.org Similarly, DFT studies on methanol (B129727) steam reforming highlight how co-adsorbed species like hydroxyl groups can significantly lower the activation barriers for O-H bond cleavage, a principle that could apply to reactions involving the thiol group of this compound. mdpi.com

A typical DFT study to elucidate a reaction mechanism for this compound would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products, which defines the activation energy.

Frequency Calculations: Confirming the nature of stationary points (as minima or transition states) and calculating zero-point vibrational energies.

These calculations provide a quantitative picture of the reaction's feasibility and mechanism.

Ab Initio Methods for Molecular Property Prediction

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental parameters. rub.de These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties. Techniques like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are used to systematically improve upon the Hartree-Fock approximation by including electron correlation effects.

For this compound, ab initio calculations can be used to predict a range of properties with high accuracy:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: Dipole moment, polarizability, and ionization potential.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule.

Studies on related furanoside rings have shown that higher-level ab initio methods like RI-MP2 are necessary to obtain results that align well with experimental evidence, especially for complex structures where other methods may fail. frontiersin.org Ab initio molecular dynamics (AIMD) combines electronic structure calculations with the simulation of nuclear motion, allowing for the study of molecular properties and dynamics at finite temperatures. mdpi.comarxiv.org This approach can be used to investigate the structural and transport properties of systems containing molecules like this compound. mdpi.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. chemcomp.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and intermolecular interactions. chemcomp.comnih.gov

For this compound, MD simulations can elucidate:

Solvation Structure: How solvent molecules, such as water, arrange themselves around the solute molecule. This is crucial for understanding its solubility and reactivity in solution.

Intermolecular Forces: The nature and strength of non-covalent interactions, such as hydrogen bonds (involving the thiol group as a weak donor) and van der Waals forces, between this compound molecules or with other species. rsc.org

Dynamic Behavior: How the molecule moves, rotates, and changes its conformation in a liquid or gas phase.

MD simulations have been successfully used to study the interaction between refrigerants and lubricants and to investigate the solvation structures of aromatic and aliphatic compounds. researchgate.net In the context of this compound, simulations could model its interaction with surfaces or its behavior in complex mixtures. For example, MD simulations of similar molecules like tetrahydrofuran (B95107) (THF) have been used to study the nucleation of CO2 hydrates, showing that THF promotes their formation. researchgate.net

| Method | Primary Application | Key Information Provided | Typical Use Case for this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms | Reaction energies, activation barriers, transition state geometries, electronic properties. mdpi.comresearchgate.net | Investigating oxidation pathways, ring stability, and C-S bond cleavage energetics. |

| Ab Initio Methods (MP2, CC) | High-accuracy property prediction | Precise molecular geometries, spectroscopic constants, interaction energies. frontiersin.org | Benchmark calculations for conformational energies and predicting accurate vibrational spectra. |

| Molecular Dynamics (MD) | Dynamic behavior, intermolecular interactions | Solvation shells, diffusion coefficients, conformational sampling, binding affinities. researchgate.netresearchgate.net | Simulating behavior in aqueous solution or interaction with material surfaces. |

Prediction of Spectroscopic Parameters and Conformational Preferences

The flexible five-membered ring and the side chain of this compound allow for a complex conformational landscape. Computational methods are essential for identifying the most stable conformers and predicting their spectroscopic signatures.

A detailed computational study on the closely related tetrahydrofurfuryl alcohol (THFA) combined rotational spectroscopy with quantum chemical calculations to explore its conformational space. aminer.orgresearchgate.netyorku.ca The study found that the geometry of the tetrahydrofuran ring (envelope vs. twist) was coupled to the orientation of the hydroxymethyl side chain. aminer.orgresearchgate.netyorku.ca Low energy barriers for interconversion between conformers were calculated using transition state theory. researchgate.netyorku.ca Non-covalent interaction (NCI) analysis was also used to rationalize the stabilizing forces, such as intramolecular hydrogen bonds. researchgate.netyorku.ca

Similar computational approaches can be applied to this compound:

Potential Energy Surface (PES) Scan: Systematically rotating the C-C and C-S bonds of the side chain and puckering the ring to map out all possible conformations and identify the low-energy minima.

Geometry Optimization and Energy Calculation: Using DFT or ab initio methods to find the precise structure and relative stability of each conformer.

Spectroscopic Prediction: Calculating rotational constants, vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts for each conformer. nih.gov These predictions can then be compared with experimental data to identify which conformers are present.

Modeling of Degradation Kinetics and Environmental Transformation Pathways

This compound, as a volatile organic sulfur compound (VOSC), can undergo degradation in the environment through various biotic and abiotic processes. Computational modeling can help predict the kinetics and pathways of these transformations.

Kinetic models are often used to describe the rate of degradation. For photocatalytic degradation of organic compounds, the Langmuir-Hinshelwood model is frequently employed, which accounts for both adsorption and reaction steps. researchgate.netvhu.edu.vn For thermal degradation, methods like the Coats-Redfern model can be used to determine kinetic parameters such as activation energy from thermogravimetric analysis (TGA) data. mdpi.comnih.gov

In the context of VOSCs, studies have modeled their generation and degradation during anaerobic digestion. nih.gov For instance, methanethiol (B179389) (methyl mercaptan) is known to be generated from methionine degradation and can be further converted to other sulfur compounds. nih.gov Microbial cycling is a key degradation pathway for VOSCs like methanethiol and dimethyl sulfide (B99878) in freshwater ecosystems. nih.gov A study on the degradation of dimethyl disulfide in a microbial fuel cell identified key intermediate products like methanethiol and proposed a detailed metabolic pathway. bohrium.com

For this compound, modeling could focus on:

Identifying reactive sites: Using DFT to determine which parts of the molecule are most susceptible to attack by radicals (e.g., OH radicals in the atmosphere).

Simulating reaction pathways: Mapping out the step-by-step transformation of the molecule into degradation products.

Predicting rate constants: Using transition state theory to calculate the rates of key degradation steps, providing input for larger-scale kinetic models of its environmental fate.

Theoretical Basis for Structure-Reactivity Relationships and Mechanistic Insights

A central goal of theoretical chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. By integrating insights from electronic structure calculations, conformational analysis, and dynamic simulations, a comprehensive understanding of this compound's chemical behavior can be developed.

The reactivity of the thiol (-SH) group is influenced by the electron-donating or withdrawing nature of the tetrahydrofurfuryl ring. DFT calculations can quantify this effect by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential map. mdpi.com For example, studies on other mercaptans have used DFT to explore interactions with metal catalysts, showing how the molecule binds to active sites. mdpi.com

The conformational flexibility of the molecule is also critical. Different conformers may exhibit different reactivities due to steric hindrance or the orientation of the thiol group. For instance, one conformer might allow for favorable intramolecular interactions that stabilize a transition state, while another might not. The study of tetrahydrofurfuryl alcohol demonstrated that its reaction to form 1,5-pentanediol (B104693) is a chemoselective hydrogenolysis process, highlighting how the structure directs the reaction outcome. rsc.org

Derivatization Chemistry for Analytical and Synthetic Applications of Tetrahydrofurfuryl Mercaptan

Strategies for Enhancing Chromatographic Properties (e.g., volatility, separation)

Derivatization is a widely used technique in chromatography to improve the analytical performance of compounds that are otherwise difficult to analyze. merckmillipore.comsigmaaldrich.comnih.gov For thiols like tetrahydrofurfuryl mercaptan, which can be challenging to analyze directly due to their polarity and potential for peak tailing in gas chromatography (GC), derivatization offers significant advantages. sigmaaldrich.comnih.gov The primary goals of derivatization for chromatographic applications are to increase volatility, improve thermal stability, and enhance separation from other components in a complex matrix. sigmaaldrich.comresearchgate.net

One common approach is silylation , where the active hydrogen of the thiol group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently used for this purpose. sigmaaldrich.comresearch-solution.com This modification reduces the polarity of the molecule, thereby increasing its volatility and making it more amenable to GC analysis. sigmaaldrich.com The derivatization reaction must be optimized in terms of temperature and time to ensure complete conversion to the TMS derivative, which leads to better peak shape and detector response. sigmaaldrich.com

Another strategy involves acylation , where an acyl group is introduced. While less common for thiols than for amines and alcohols, this can be an effective way to modify the compound's properties. For instance, reaction with an appropriate acylating agent can produce a less polar and more volatile derivative.

For liquid chromatography (LC), derivatization can be employed to improve separation efficiency on reversed-phase columns. nih.govacademicjournals.org By introducing a nonpolar group, the retention of the derivatized THFM on the stationary phase can be modified, allowing for better separation from interfering substances in the sample matrix. academicjournals.org

The choice of derivatization reagent and reaction conditions is crucial and depends on the specific analytical challenge and the nature of the sample matrix. researchgate.netresearch-solution.com For instance, in complex biological samples, a highly selective derivatization reaction is necessary to minimize interference from other components. nih.gov

Table 1: Derivatization Strategies for Enhanced Chromatographic Properties of Thiols

| Derivatization Strategy | Typical Reagents | Purpose | Chromatographic Technique |

|---|---|---|---|

| Silylation | BSTFA, TMCS, MTBSTFA sigmaaldrich.comresearch-solution.com | Increase volatility, improve thermal stability, reduce peak tailing | Gas Chromatography (GC) |

| Acylation | Acyl chlorides, anhydrides | Increase volatility, modify polarity | Gas Chromatography (GC) |

| Alkylation | Alkyl halides | Modify polarity and retention | Liquid Chromatography (LC) |

| Thiol-disulfide exchange | 4,4'-dithiodipyridine (DTDP) acs.org | Improve retention and separation | Liquid Chromatography (LC) |

Methods for Improving Mass Spectral Response and Detection Sensitivity

Mass spectrometry (MS) is a powerful detection technique often coupled with chromatography. acs.orgnih.gov Derivatization plays a vital role in enhancing the performance of MS analysis for compounds like this compound by improving ionization efficiency and directing fragmentation pathways. researchgate.netddtjournal.com

For electrospray ionization (ESI), a common ionization source in LC-MS, the presence of a chargeable moiety in the analyte is crucial for high sensitivity. academicjournals.orgddtjournal.com Since the thiol group of THFM is not readily ionizable under typical ESI conditions, derivatization to introduce a permanently charged group or a group that is easily protonated or deprotonated can significantly enhance the MS signal. ddtjournal.comresearchgate.net For example, reagents containing a quaternary ammonium (B1175870) group can be used to introduce a permanent positive charge, leading to a dramatic increase in detection sensitivity in positive-ion mode. academicjournals.org

In GC-MS, derivatization can lead to the formation of derivatives with characteristic fragmentation patterns, which is beneficial for both qualitative identification and quantitative analysis. researchgate.net Silylation, for instance, not only improves chromatographic properties but also produces derivatives that often yield intense and specific ions in the mass spectrum, aiding in the confident identification of the analyte. sigmaaldrich.com

The use of specific derivatizing agents can also facilitate the use of tandem mass spectrometry (MS/MS) techniques like multiple reaction monitoring (MRM). ddtjournal.com By designing a derivatization strategy that yields a specific precursor-to-product ion transition, the selectivity and sensitivity of the analysis can be greatly enhanced. acs.orgddtjournal.com

Table 2: Derivatization for Improved Mass Spectral Response

| Derivatization Approach | Reagent Type | Effect on MS Analysis | MS Technique |

|---|---|---|---|

| Introduction of a Chargeable Group | Reagents with amine or quaternary ammonium moieties academicjournals.orgddtjournal.com | Enhances ionization efficiency | LC-MS (ESI) |

| Formation of Characteristic Fragments | Silylating agents (e.g., BSTFA) sigmaaldrich.com | Produces specific and intense fragment ions for identification | GC-MS |

| Shift in m/z Ratio | Various derivatizing agents | Moves analyte signal to a lower noise region of the spectrum | GC-MS, LC-MS |

| Facilitation of MS/MS | Reagents designed for specific fragmentation (e.g., DTDP) acs.orgddtjournal.com | Enables highly selective and sensitive MRM analysis | LC-MS/MS |

Functional Group Modification for Novel Chemical Synthesis and Analog Preparation

Beyond analytical applications, the derivatization of this compound is a key step in the synthesis of novel compounds and analogs with potentially interesting chemical or biological properties. researchgate.netmdpi.com The thiol group of THFM is a versatile functional handle that can undergo a variety of chemical transformations.

One common reaction is the conversion of the thiol to a thioether. mdpi.com This can be achieved through reaction with an alkyl halide in the presence of a base. The resulting thioethers can serve as building blocks for more complex molecules. For example, a study describes the synthesis of thioether polythiols from an alcohol or halogen-containing sulfide (B99878) reacting with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed. mdpi.com

The thiol group can also be oxidized to form a disulfide. The formation of disulfides is an important reaction in organic synthesis and can be used to link two THFM molecules or to connect THFM to another thiol-containing molecule. researchgate.net

Furthermore, the thiol group can participate in addition reactions, such as the addition to an alkene (thiol-ene reaction) or an alkyne. rsc.org These reactions are highly efficient and can be used to create a wide range of functionalized THFM derivatives. For instance, furfuryl mercaptan has been reacted with a vinylidene-containing poly(ester amide) to introduce the furan (B31954) moiety as a side chain. rsc.org

The furan ring of this compound also offers opportunities for modification, although these reactions are less common than those involving the thiol group. The synthesis of new five-membered heterocyclic compounds has been achieved starting from 2-furfuryl mercaptan, a related compound. researchgate.net This involved reacting the mercaptan with ethyl chloroacetate (B1199739) to form an ester derivative, which was then reacted with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide derivative that served as a precursor for various cyclization reactions. researchgate.net

Table 3: Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type | Potential Applications |

|---|---|---|---|

| Thioether Synthesis | Alkyl halide, base mdpi.com | Thioethers | Building blocks for complex molecules |

| Disulfide Formation | Oxidizing agents | Disulfides | Linking molecules, synthesis of bioactive compounds |

| Thiol-ene Reaction | Alkenes, initiator rsc.org | Functionalized thioethers | Polymer modification, material science |

| Reaction with Epoxides | Epoxides | β-hydroxy thioethers | Synthesis of polyfunctional compounds mdpi.com |

| Esterification of the Hydroxyl Group (if present) | Carboxylic acids or derivatives | Esters | Prodrug synthesis, modification of physical properties |

Development of Advanced Analytical Methodologies Utilizing Derivatization